3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide
Overview
Description
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group, an indolinyl group with a pivaloyl substituent, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide typically involves multiple steps:
Formation of the Indolinyl Intermediate: The indolinyl group can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Pivaloylation: The indolinyl intermediate is then reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to introduce the pivaloyl group.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amidation: Finally, the propanamide backbone is formed through an amidation reaction, where the methoxyphenyl-indolinyl intermediate is reacted with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamine.
Substitution: 3-(4-substituted phenyl)-N-(1-pivaloylindolin-6-yl)propanamide.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms due to its ability to interact with proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and indolinyl groups may facilitate binding to these targets, while the pivaloyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(1-acetylindolin-6-yl)propanamide: Similar structure but with an acetyl group instead of a pivaloyl group.
3-(4-methoxyphenyl)-N-(1-benzoylindolin-6-yl)propanamide: Similar structure but with a benzoyl group instead of a pivaloyl group.
Uniqueness
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity, stability, and biological activity. The combination of the methoxyphenyl and indolinyl groups also provides a distinct structural framework that can interact with various molecular targets in a specific manner.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(2,3)22(27)25-14-13-17-8-9-18(15-20(17)25)24-21(26)12-7-16-5-10-19(28-4)11-6-16/h5-6,8-11,15H,7,12-14H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRUQSNNNHJKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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